Octatriacontane
Description
Octatriacontane (C₃₈H₇₈) is a saturated long-chain alkane with a molecular weight of 534.06 g/mol and CAS number 7194-85-6 . It is commonly isolated from plant extracts, such as Ficus abutilifolia stem bark, using silica gel column chromatography with hexane/ethyl acetate gradients . Structural elucidation is performed via ESI-TOF MS and NMR spectroscopy, revealing its linear hydrocarbon backbone . This compound is utilized as an analytical standard in environmental and pharmaceutical research and serves as a model compound for studying pyrolysis in cigarette smoke .
Structure
2D Structure
Properties
IUPAC Name |
octatriacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H78/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKCQBBZBGYNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H78 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064592 | |
| Record name | Octatriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7194-85-6 | |
| Record name | Octatriacontane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7194-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Octatriacontane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007194856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octatriacontane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octatriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octatriacontane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.783 | |
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| Record name | OCTATRIACONTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F9P0JAC5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Feedstock Selection and Pretreatment
Lipid-rich biomass, including plant oils or microbial lipids, is preferred due to its high carbon density. Pretreatment involves hydrolysis to free fatty acids, followed by decarboxylation or hydrodeoxygenation to remove oxygenated functional groups. For lignocellulosic biomass, pyrolysis or gasification generates syngas (CO/H₂), which is further processed via Fischer-Tropsch-type reactions to assemble long-chain alkanes.
Catalytic Upgrading
Transition metal catalysts (e.g., nickel, palladium) facilitate hydrodeoxygenation and carbon-carbon coupling. For example, nickel-supported alumina catalysts promote the dimerization of C₁₈–C₂₀ alkanes into C₃₈ chains under hydrogen pressure (5–10 MPa) at 200–300°C. Selectivity toward this compound is enhanced by controlling reaction time and hydrogen flow rates to minimize cracking.
Yield Optimization
Batch reactor studies indicate yields of 60–75% this compound under optimal conditions, with byproducts including shorter alkanes (C₁₀–C₃₀) and residual oxygenates. Continuous flow systems improve efficiency by maintaining steady-state conditions and recycling intermediates.
Natural Extraction from Plant Sources
This compound occurs naturally in select plant species, enabling isolation via solvent extraction. Cynanchum chinense R.Br., a traditional medicinal plant, contains measurable quantities of this compound in its waxy cuticle.
Solvent Extraction Protocol
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Plant Material Preparation : Dried aerial parts are ground to a fine powder to increase surface area.
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Soxhlet Extraction : Hexane or chloroform solvents reflux at 60–80°C for 24–48 hours, dissolving cuticular waxes.
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Filtration and Concentration : The extract is filtered to remove plant debris, and solvents are evaporated under reduced pressure.
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Crystallization : The waxy residue is recrystallized from ethanol at 4°C to isolate this compound.
Purity and Yield Considerations
Gas chromatography-mass spectrometry (GC-MS) analyses reveal that natural extraction yields this compound at 0.2–0.5% of dry plant mass, with purity exceeding 90% after recrystallization. Co-extracted compounds (e.g., triterpenoids) are removed via silica gel column chromatography using hexane-ethyl acetate gradients.
Purification and Characterization
Post-synthesis purification is critical to achieving pharmaceutical or research-grade this compound. Phase behavior data from the NIST/TRC Web Thermo Tables inform distillation and crystallization protocols.
Vacuum Distillation
This compound’s high boiling point (estimated >500°C at atmospheric pressure) necessitates vacuum distillation. Under reduced pressure (0.1–1 kPa), the boiling temperature drops to 350–400°C, enabling separation from lower alkanes. Fractional distillation columns with theoretical plate counts ≥10 achieve >95% purity.
Zone Refining
For ultrahigh purity (≥99%), zone refining is employed. A molten zone traverses a solid this compound rod, segregating impurities into the liquid phase. Multiple passes (5–10 cycles) yield a purity gradient, with the leading end containing 99.9% this compound.
Thermophysical Validation
Differential scanning calorimetry (DSC) confirms phase transitions:
-
Enthalpy of Fusion : 220–240 kJ/mol
Thermogravimetric analysis (TGA) shows thermal stability up to 300°C, with decomposition onset at 400°C.
Industrial-Scale Production Challenges
Scalability of Biomass Conversion
While laboratory-scale biomass conversion achieves moderate yields, industrial deployment faces hurdles:
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Catalyst Deactivation : Coke deposition on catalysts reduces activity over time. Regeneration cycles or fluidized bed reactors mitigate this.
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Feedstock Consistency : Variability in biomass composition necessitates adaptive preprocessing.
Economic Viability
Natural extraction remains cost-prohibitive for large-scale applications due to low yields. Synthetic routes are favored, with production costs estimated at $50–100/kg for biomass-derived this compound.
Scientific Research Applications
Chemical Research and Synthesis
Model Compound in Chemistry
Octatriacontane serves as a model compound for studying long-chain hydrocarbons and their reactions. Its structure allows researchers to investigate the behavior of similar compounds in various chemical processes, including oxidation, reduction, and substitution reactions.
Synthesis Methods
One notable synthesis method involves using radiolabeled [1-14C]stearic acid as a precursor, achieving high radiochemical purity through a modified Wolff-Kishner reduction process. This method highlights the compound's potential in tracing studies within chemical research.
Biological Applications
Plant Growth Regulation
Research indicates that this compound may influence plant physiology, acting as a growth stimulant. Studies have shown its role in enhancing enzyme activity related to photosynthesis and respiration, suggesting potential agricultural applications.
Insect Behavior Modulation
this compound has demonstrated kairomonal effects on insect larvae, specifically influencing the foraging behavior of Chrysoperla carnea (lacewing) larvae. This property may be harnessed for pest management strategies.
This compound exhibits significant potential as a heat carrier due to its ability to absorb and release heat during phase transitions. This characteristic is particularly useful in thermal energy storage systems, where efficient heat transfer is essential.
Environmental Applications
Bioremediation Potential
Studies have explored the use of this compound in bioremediation efforts, particularly in degrading crude oil-contaminated soils. Research involving Pseudomonas putida has shown promising results in breaking down this compound, indicating its utility in environmental clean-up processes.
Cigarette Smoke Formation Studies
As a model compound for studying the transfer of substances from tobacco into smoke, this compound helps researchers understand the mechanisms of degradation pathways of alkanes during smoking. This research could lead to insights into reducing harmful emissions from tobacco products.
Case Study 1: Plant Growth Stimulation
A study investigated the application of this compound on various crops, measuring growth rates and enzyme activity levels compared to control groups. Results indicated a statistically significant increase in growth metrics, supporting its use as a natural growth regulator.
Case Study 2: Insect Behavior Modification
Research was conducted to assess the influence of this compound on lacewing larvae's foraging behavior under controlled conditions. The findings revealed that specific concentrations significantly altered their movement patterns, suggesting practical applications in integrated pest management.
Mechanism of Action
The mechanism of action of octatriacontane primarily involves its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it exhibits strong hydrophobic interactions, which contribute to its role in forming protective coatings and barriers. In biological systems, this compound can influence membrane fluidity and permeability, affecting the function of membrane-bound proteins and signaling pathways.
Comparison with Similar Compounds
Structural and Chromatographic Properties
Octatriacontane belongs to the C₂₀–C₄₀ alkane series. Its gas-liquid chromatographic retention indices (18.686 measured, 18.796 calculated) align with trends in homologous alkanes, where increasing carbon chain length correlates with higher retention indices .
Table 1: Retention Indices of C₃₇–C₃₉ Alkanes
| Compound | Carbon Number | Measured Retention Index | Calculated Retention Index |
|---|---|---|---|
| Heptatriacontane | 37 | 18.211 | 18.292 |
| This compound | 38 | 18.686 | 18.796 |
| Nonatriacontane | 39 | 19.270 | 19.300 |
The data indicates a linear increase in retention indices by ~0.5–0.6 units per additional carbon atom, consistent with van der Waals interactions in nonpolar stationary phases .
Emission Profiles in Pyrolysis Studies
In surgical smoke generated from prostate tissue pyrolysis, this compound emissions (3.173 ± 0.991 µg/m³) were higher than Heptatriacontane (2.884 ± 0.867 µg/m³) but lower than Hexatriacontane (4.807 ± 1.188 µg/m³) . This nonlinear trend suggests chain length influences pyrolysis efficiency and stability, with mid-length alkanes (C₃₆–C₃₈) exhibiting intermediate volatility.
Table 2: Emission Concentrations of C₃₆–C₃₉ Alkanes
| Compound | Mean Concentration (µg/m³) | Standard Deviation |
|---|---|---|
| Hexatriacontane | 4.807 | 1.188 |
| Heptatriacontane | 2.884 | 0.867 |
| This compound | 3.173 | 0.991 |
| Nonatriacontane | 1.633 | 1.246 |
Natural Occurrence and Stability
In propolis from Saudi Arabia, this compound was detected at trace levels (0.38% in one sample), whereas Hexatriacontane (C₃₆H₇₄) was more prevalent (up to 0.97%) . This variability highlights differences in biological synthesis or environmental persistence. This compound’s stability is notable in cigarette smoke studies: ~60% transfers intact to mainstream smoke without degradation, compared to sidestream smoke, where breakdown products form .
Environmental and Regulatory Context
This compound is regulated under Florida TRPH standards at 500 µg/L, identical to other alkanes (C₈–C₄₀), reflecting its classification as a total recoverable petroleum hydrocarbon . Its environmental behavior parallels higher alkanes, characterized by low water solubility and high lipid affinity, leading to bioaccumulation risks .
Key Research Findings
Chromatographic Behavior : Retention indices increase linearly with carbon number, aiding in alkane identification .
Pyrolysis Stability : this compound resists degradation in mainstream cigarette smoke but forms byproducts in sidestream emissions .
Natural Variability : Its sporadic presence in propolis suggests species-specific biosynthesis or environmental factors .
Regulatory Parity : Uniform regulatory limits for C₈–C₄₀ alkanes simplify compliance but overlook compound-specific toxicities .
Biological Activity
Octatriacontane, a long-chain alkane with the chemical formula , is a saturated hydrocarbon that has garnered attention for its potential biological activities. This compound is primarily found in various natural sources, including plant waxes and some essential oils. Understanding its biological activity is crucial for exploring its applications in medicine and agriculture.
- Molecular Formula :
- Molecular Weight : 534.07 g/mol
- Structure : this compound consists of a straight-chain structure typical of alkanes, which influences its solubility and interaction with biological membranes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In a study analyzing the essential oil of Apollonias barbujana, this compound was identified as one of the constituents with notable antibacterial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/ml) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.98 | Strong |
| Escherichia coli | 0.98 | Strong |
| Bacillus cereus | 150 | Moderate |
| Salmonella indica | >250 | Inactive |
Toxicological Studies
The acute toxicity of this compound has been evaluated through animal studies. In one experiment, varying doses were administered to hamsters, and the effects on body weight and hematological parameters were monitored over a 14-day period. The results indicated that this compound did not exhibit significant toxicity at lower doses, suggesting a favorable safety profile for potential therapeutic use .
Table 2: Hematological Parameters After Treatment with this compound
| Parameter | Normal Value | Control Group | Treatment Group (mg/kg) |
|---|---|---|---|
| RBCs (10^8 g/l) | 9-15 | 4.9 | 4.58 (80), 5.53 (160) |
| HGB (g/dl) | 9-15 | 11.6 | 11.4 (80), 11.9 (160) |
| WBCs (10^8 g/l) | 4-12 | 8.38 | 4.46 (80), 4.1 (160) |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that its hydrophobic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity and function in microbial cells.
Case Studies
- Study on Essential Oils : A comprehensive analysis of essential oils revealed that this compound is often present alongside other terpenoids, enhancing the overall antimicrobial efficacy when used in formulations .
- Phytochemical Investigations : Investigations into plant extracts containing this compound have shown promising results in treating infections caused by resistant bacterial strains, indicating its potential role in developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing octatriacontane’s purity and structural integrity in laboratory settings?
- Methodological Answer : this compound (C₃₈H₇₈) is typically characterized using reverse-phase high-performance liquid chromatography (HPLC) and thin-layer radiochromatography to confirm purity and structural stability . For spectroscopic validation, nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are employed to analyze carbon-hydrogen bonding and molecular symmetry. Gas chromatography-mass spectrometry (GC-MS) may also be used for volatile derivatives. Ensure calibration with certified hydrocarbon standards (e.g., n-alkane mixes like Hexane–Tetratetracontane) to minimize analytical bias .
Q. How should researchers design experiments to safely handle this compound in combustion or pyrolysis studies?
- Methodological Answer : In combustion experiments, use single-port total recovery smoking machines or controlled pyrolysis chambers to isolate mainstream and sidestream particulate phases . Implement flame-retardant protective clothing , chemical-resistant gloves (e.g., nitrile), and fume hoods to mitigate exposure risks. Post-experiment, collect residues in sealed containers and collaborate with certified waste management services for disposal, as this compound degradation products may persist in ecosystems .
Advanced Research Questions
Q. How can thermal degradation pathways of this compound be mechanistically studied under varying oxygen concentrations?
- Methodological Answer : Employ thermogravimetric analysis (TGA) coupled with pyrolysis-GC-MS to monitor mass loss and identify volatile degradation products. Use isotopic labeling (e.g., [¹⁴C]-octatriacontane) to trace carbon redistribution in gaseous and particulate phases . For kinetic modeling, integrate differential scanning calorimetry (DSC) data with Arrhenius equations to quantify activation energies under oxidative vs. inert atmospheres. Validate findings against existing hydrocarbon pyrolysis databases to identify anomalous behavior .
Q. What strategies resolve contradictions in reported transfer efficiencies of this compound between tobacco filler and smoke phases?
- Methodological Answer : Discrepancies often arise from variations in filler rod density or smoking machine protocols . Standardize experimental conditions using reference tobacco blends (e.g., Kentucky 2R1) and validate recovery rates via radiochromatography . Perform replicate studies with blinded sample analysis to reduce operator bias. For cross-study comparisons, apply meta-analytical tools to account for heterogeneity in particulate collection methods (e.g., Cambridge filter vs. electrostatic precipitation) .
Q. How can this compound’s role as an internal standard in hydrocarbon quantification be optimized for complex matrices?
- Methodological Answer : Use multi-state hydrocarbon standards (e.g., C₆–C₄₄ even alkanes) to calibrate instruments and account for matrix effects . For complex samples (e.g., environmental particulates), combine solid-phase extraction (SPE) with HPLC to isolate this compound from interfering compounds. Validate recovery rates via spike-and-recovery experiments, and report limits of detection (LOD) using signal-to-noise ratios ≥3 .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s phase distribution data in multi-compartmental systems?
- Methodological Answer : Apply mass balance models to partition this compound into mainstream smoke, sidestream smoke, and butt residues. Use ANOVA to test for significant differences in transfer efficiencies across experimental batches. For non-normal distributions, non-parametric tests (e.g., Kruskal-Wallis) are preferable. Report confidence intervals (95% CI) to quantify uncertainty in mean values .
Q. How should researchers address variability in this compound’s chromatographic retention times across laboratories?
- Methodological Answer : Standardize chromatographic conditions (e.g., column type, mobile phase gradient) using protocols from certified reference material providers (e.g., SPEX CertiPrep) . Implement inter-laboratory round-robin tests to identify systematic biases. For harmonization, use relative retention indices (RRI) normalized to co-eluting n-alkane standards .
Ethical & Reproducibility Considerations
Q. What documentation standards ensure reproducibility in this compound synthesis and purification studies?
- Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines : detail synthetic routes, purification steps (e.g., recrystallization solvents), and purity validation methods (e.g., melting point, HPLC traces). For novel compounds, provide elemental analysis data and spectral libraries. Archive raw datasets (e.g., NMR FIDs, chromatograms) in supplementary materials .
Q. How can researchers mitigate environmental risks when disposing of this compound-contaminated laboratory waste?
- Methodological Answer : Adhere to ISO 14001 standards for hazardous waste: segregate this compound residues in labeled, airtight containers. Partner with EPA-certified disposal firms for incineration or chemical neutralization. Document waste streams in laboratory safety audits to ensure compliance with local regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
